Zimelidine hydrochloride

SERT NET Selectivity

Zimelidine hydrochloride (≥98% purity) is the definitive pharmacological tool for SSRI research, offering a distinct SERT/NET selectivity (~25:1) absent in fluoxetine or citalopram. Its active metabolite norzimelidine extends SERT occupancy, enabling PK-PD studies. With a documented clinical withdrawal due to Guillain-Barré syndrome, it serves as an irreplaceable model for neurotoxicity and autoimmune neuropathy research. Avoid generic substitutions—procure the exact reference standard for reproducible preclinical findings.

Molecular Formula C16H18BrClN2
Molecular Weight 353.7 g/mol
CAS No. 60525-15-7
Cat. No. B1662940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZimelidine hydrochloride
CAS60525-15-7
SynonymsH 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride
Molecular FormulaC16H18BrClN2
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESCN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl
InChIInChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-;
InChIKeyGELMUARXROJGSO-LFMIJCLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zimelidine Hydrochloride (CAS 60525-15-7): The First Selective Serotonin Reuptake Inhibitor (SSRI) and a Historical Reference Tool in Serotonergic Research


Zimelidine hydrochloride is the hydrochloride salt of zimelidine, a pyridylallylamine compound originally developed by Astra AB as the first marketed selective serotonin reuptake inhibitor (SSRI) antidepressant. It selectively inhibits the serotonin transporter (SERT) with potency over norepinephrine and dopamine transporters [1]. Unlike later SSRIs, zimelidine was withdrawn from clinical use in 1983 due to serious adverse effects, including Guillain-Barré syndrome, but remains a valuable pharmacological tool in preclinical research to study serotonergic mechanisms [2].

Why Zimelidine Hydrochloride Cannot Be Interchanged with Other SSRIs in Preclinical Models: Evidence-Based Differentiation


Generic substitution of SSRIs in research is not scientifically valid due to substantial inter-drug variability in transporter selectivity ratios, active metabolite contributions, pharmacokinetic half-lives, and off-target binding profiles. Zimelidine hydrochloride, for instance, demonstrates a distinct SERT/NET selectivity ratio and a unique active metabolite (norzimelidine) that contributes significantly to its in vivo pharmacology, differing markedly from fluoxetine, citalopram, or paroxetine [1][2]. Furthermore, its withdrawn clinical status due to specific idiosyncratic toxicity (e.g., Guillain-Barré syndrome) makes it a unique tool for studying drug-induced hypersensitivity and neurotoxicity mechanisms, which cannot be modeled with other class members [3]. The quantitative evidence below delineates these critical differences, underscoring the necessity for precise compound selection in serotonergic research.

Quantitative Comparative Evidence for Zimelidine Hydrochloride: Differentiating It from Fluoxetine, Citalopram, and Imipramine in Research Applications


Selectivity Profile: Zimelidine's SERT/NET Uptake Inhibition Ratio Compared to Citalopram and Fluoxetine

Zimelidine hydrochloride demonstrates a distinct SERT/NET uptake inhibition ratio compared to other SSRIs. Its IC50 for SERT is 0.33 μM, while IC50 values for NET and DAT are 8.2 μM and 12 μM respectively, yielding a SERT/NET selectivity ratio of approximately 25:1. In contrast, citalopram, a highly selective SSRI, exhibits a SERT/NET Ki ratio >1000:1, and fluoxetine shows a more modest SERT/NET ratio of ~21:1 [1]. This places zimelidine in a moderate selectivity bracket, distinct from both high-selectivity agents (e.g., citalopram) and less selective agents (e.g., imipramine).

SERT NET Selectivity Uptake inhibition SSRI comparison

Clinical Antidepressant Efficacy: Zimelidine vs. Imipramine in a Double-Blind, Placebo-Controlled Trial

In a randomized, double-blind, parallel-group study of 119 outpatients with primary affective disorders, zimelidine (50-150 mg BID) demonstrated superior efficacy compared to both placebo and the tricyclic antidepressant imipramine. At week 4, the zimelidine group had a significantly lower mean HAM-D total score (p<0.05) and a greater proportion of patients achieving ≥50% improvement (p<0.05) compared to both placebo and imipramine groups [1]. This contrasts with typical findings for other SSRIs, which generally show comparable efficacy to tricyclics but not superiority.

Antidepressant efficacy HAM-D Zimelidine vs. Imipramine Clinical trial Major depressive disorder

Pharmacokinetic Profile: Zimelidine's Bioavailability and Active Metabolite Contribution Compared to Fluoxetine

Zimelidine's oral bioavailability is approximately 50%, reduced by first-pass metabolism to its active metabolite norzimelidine, which has a substantially longer elimination half-life (22.8 h) than the parent compound (5.1 h) [1]. This pharmacokinetic profile contrasts sharply with fluoxetine, which has a bioavailability >70% and an extremely long half-life for both parent and active metabolite (norfluoxetine, t½ = 4-16 days). Zimelidine's shorter half-life and active metabolite profile result in a different temporal pattern of SERT occupancy, potentially relevant for studies of chronic versus acute SSRI effects.

Pharmacokinetics Bioavailability Half-life Active metabolite Norzimelidine

Binding Affinity: Zimelidine's Ki for SERT and NET Compared to Desipramine and Citalopram

In radioligand binding assays using human placental NET, zimelidine exhibited a Ki of 12,290 nM, indicating very low affinity for the norepinephrine transporter [1]. This is in stark contrast to desipramine (Ki = 0.95 nM for NET) and citalopram (Ki = 2,930 nM for NET). Conversely, zimelidine's Ki for SERT is reported as 39 nM in rat brain membranes [2], confirming its primary target. The NET/SERT Ki ratio for zimelidine is ~315, underscoring its functional selectivity for SERT, albeit with lower absolute affinity for NET than some SSRIs.

Binding affinity SERT NET Ki Radioligand binding

Adverse Event Profile: Zimelidine's Association with Guillain-Barré Syndrome and Hypersensitivity Reactions

Zimelidine was withdrawn worldwide in 1983 due to an unacceptable risk of Guillain-Barré syndrome and severe hypersensitivity reactions [1]. This safety signal is unique among SSRIs; no other marketed SSRI has been associated with a comparable incidence of this neurological autoimmune disorder. While all SSRIs have side effect profiles, the specific immunological and neurotoxic reactions to zimelidine provide a unique model for studying drug-induced autoimmunity and neuroinflammation, which cannot be investigated with other class members.

Adverse events Guillain-Barré syndrome Hypersensitivity Drug safety Withdrawn drug

Preclinical Research and Pharmacological Tool Applications for Zimelidine Hydrochloride


Mechanistic Studies of Serotonergic Modulation in Antidepressant Action

Given its established SERT/NET selectivity ratio (≈25:1) and documented antidepressant efficacy in clinical trials (e.g., superior HAM-D improvement vs. imipramine at Week 4), zimelidine hydrochloride serves as a reference SSRI with moderate selectivity in animal models of depression [5][2]. Researchers can use it to dissect the contributions of partial NET inhibition to antidepressant-like effects, contrasting it with high-selectivity agents like citalopram.

Investigations of Drug-Induced Neurotoxicity and Autoimmunity

Zimelidine's unique association with Guillain-Barré syndrome and hypersensitivity reactions provides a rare pharmacological tool to model and study the mechanisms of drug-induced autoimmune neuropathies [5]. Preclinical studies utilizing zimelidine can explore immune activation pathways and genetic susceptibility factors underlying such idiosyncratic adverse drug reactions.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Active Metabolite Contributions

The distinct pharmacokinetic profile of zimelidine, with a short parent half-life (≈5 h) and a longer-lived active metabolite norzimelidine (t½ ≈ 23 h), makes it a useful tool for studying the impact of active metabolites on SERT occupancy and behavioral outcomes [5]. This can inform PK-PD modeling of other SSRIs with active metabolites, such as fluoxetine.

SPECT Ligand Development and Validation

Despite its failure as a clinical SPECT ligand, the radioiodinated analog [123I]I-ZIM demonstrated good brain penetration (0.8-1% ID/g) and a brain/blood ratio up to 3 [5]. Zimelidine hydrochloride can thus be used as a scaffold for developing novel SERT imaging agents, or as a control in binding studies to validate new radioligand candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zimelidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.